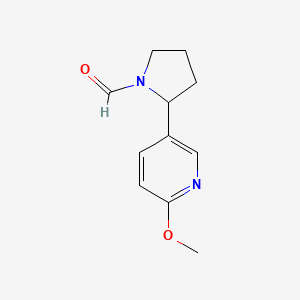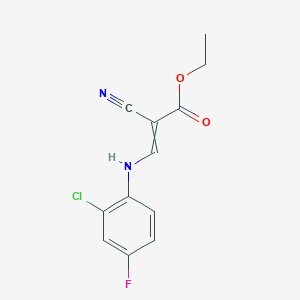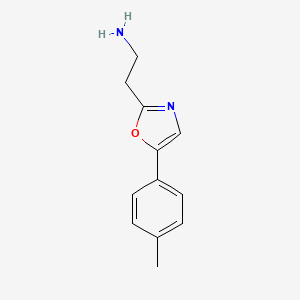
tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions.
Formation of the carbamate group: This is typically achieved through the reaction of an amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
作用機序
The mechanism of action of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclopropyl and pyrrolidine moieties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine and carbamate functionalities.
Pyrrolidine: Contains the pyrrolidine ring but lacks the other functional groups present in the target compound.
Uniqueness
tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
tert-butyl N-cyclopropyl-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-8-9-14)16-10-7-13(12-19-16)15-6-5-11-20(15)4/h7,10,12,14-15H,5-6,8-9,11H2,1-4H3 |
InChIキー |
GWCSBVCYCUIHJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)


